Cas no 53164-05-9 (Acemetacin)

Acemetacin structure
Acemetacin structure
Nome do Produto:Acemetacin
N.o CAS:53164-05-9
MF:C21H18ClNO6
MW:415.823725223541
MDL:MFCD00151473
CID:56360
PubChem ID:1981

Acemetacin Propriedades químicas e físicas

Nomes e Identificadores

    • [1-(4-CHLORO-BENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-ACETIC ACID CARBOXYMETHYL ESTER
    • 1-[P-CHLOROBENZOYL]-5-METHOXY-2-METHYLINDOLE-3-ACETIC ACID CARBOXYMETHYL ESTER
    • ACEMETACIN
    • AURORA KA-6229
    • ((1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl)acetoxy)aceticacid
    • (1-(p-chlorbenzoyl)-5-methoxy-2-methylindol-3-acetoxy)essigsaeure
    • 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indole-3-aceticacicarboxymethyl
    • 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indole-3-aceticacidcarboxymethyl
    • 2-(2-(1-(p-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl)acetoxy)aceticacid
    • acemetacinum
    • acemix
    • aximeixin
    • k-708
    • rantudil
    • rheumibis
    • tv1322
    • 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Carboxymethyl Ester
    • Emflex
    • Solart
    • 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indole-3-acetic aci carboxymethyl ((1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl)acetoxy)acetic acid (1-(p-chlorbenzoyl)-5-methoxy-2-methylindol-3-acetoxy)essigsaeure 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indole-3-acetic acid carboxymethyl 2-(2-(1-(p-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl)acetoxy)acetic acid acemetacin acemetacinum acemix
    • 2-(2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)acetic acid
    • [1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetoxyacetic Acid
    • 1-(4-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic Acid Carboxymethyl Ester
    • 1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid carboxymethyl ester
    • BAY f4975
    • glycolic acid ester of indomethacin
    • TVX-1322
    • TVX 1322
    • HMS3372K20
    • SR-01000000070
    • AB03974
    • TV-1322
    • [1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-3-indoleacetoxy]-acetic acid
    • KBioGR_001285
    • ACEMETACIN [WHO-DD]
    • BSPBio_003316
    • BS-16970
    • AB00052149
    • Acemetacina
    • Bay-f-4975
    • KBio3_002818
    • NCGC00022084-06
    • Spectrum2_001162
    • Tox21_113473
    • Prestwick_669
    • ACEMETACIN [INN]
    • Spectrum5_001385
    • CCG-39550
    • KBio1_000490
    • ((1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl)acetoxy)acetic acid
    • ACEMETACIN [MART.]
    • Prestwick1_000296
    • 53164-05-9
    • D01582
    • BRN 0501672
    • NINDS_000490
    • NCGC00022084-07
    • BRD-K67563174-001-05-1
    • Spectrum3_001868
    • SCHEMBL23843
    • {2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetoxy}acetic acid
    • from D:/data/P.Sapui/gsas_26052012/ps1.cif
    • HMS1568L14
    • HMS2230G08
    • Spectrum_000428
    • ACEMETACIN [JAN]
    • NCGC00016868-06
    • CHEMBL189171
    • BDBM50336272
    • NCGC00022084-05
    • Acemetacin (JP17/INN)
    • SR-01000000070-2
    • A936725
    • indometacin carboxymethyl ester
    • 2-[2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid
    • Prestwick0_000296
    • s2602
    • K 708
    • BRD-K67563174-001-09-3
    • Acemetacina [INN-Spanish]
    • Rantudil (TN)
    • NCGC00022084-04
    • KBio2_000908
    • AKOS015895194
    • AB00052149-15
    • MLS000028440
    • Acemetacine [INN-French]
    • 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, carboxymethyl ester
    • KBioSS_000908
    • ACEMETACIN [EP MONOGRAPH]
    • BCP13127
    • NS00000533
    • NCGC00016868-09
    • EINECS 258-403-4
    • 5-22-05-00241 (Beilstein Handbook Reference)
    • SPBio_001143
    • 1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid ester with glycolic acid
    • HMS3884P10
    • D88520
    • Prestwick3_000296
    • HY-B0482
    • Acemetacin, European Pharmacopoeia (EP) Reference Standard
    • [({1-[(4-chlorophenyl)carbonyl]-2-methyl-5-(methyloxy)-1H-indol-3-yl}acetyl)oxy]acetic acid
    • DTXSID7022540
    • Prestwick2_000296
    • DivK1c_000490
    • 5V141XK28X
    • NCGC00016868-08
    • 2-(2-(1-(p-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl)acetoxy)acetic acid
    • ACEMETACIN [MI]
    • AB00052149_16
    • Q2723146
    • indomethacin carboxymethyl ester
    • SMR000058409
    • IDI1_000490
    • SBI-0051585.P002
    • Acemetacinum [INN-Latin]
    • AB00052149_17
    • (1-(p-Chlorbenzoyl)-5-methoxy-2-methylindol-3-acetoxy)essigsaeure [German]
    • DB13783
    • FT-0630659
    • [1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetoxyacetic Acid[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetoxyacetic Acid
    • MLS006010622
    • Bay f 4975
    • NSC-757413
    • HMS3712L14
    • Acemetacin, analytical standard
    • NCGC00022084-03
    • SW196824-3
    • A2452
    • Tox21_113473_1
    • BPBio1_000256
    • NSC 757413
    • HMS2090E21
    • NSC757413
    • HMS2095L14
    • CAS-53164-05-9
    • EN300-24431224
    • Acemetacin (Emflex)
    • SPECTRUM1500666
    • Spectrum4_000803
    • NCGC00016868-02
    • Acematacin (anti-inflammatory)
    • indomethacin glycolic ester
    • 2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid
    • NCGC00016868-05
    • MFCD00151473
    • NCGC00016868-03
    • TVX 3322
    • BSPBio_000232
    • indometacin glycolic ester
    • NCGC00016868-01
    • NCGC00016868-12
    • NCGC00016868-07
    • Pharmakon1600-01500666
    • 2-({2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl}oxy)acetic acid
    • SR-01000000070-3
    • SPBio_002451
    • CHEBI:31162
    • KBio2_003476
    • Acemetacin [INN:BAN:JAN]
    • UNII-5V141XK28X
    • KBio2_006044
    • [({1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetyl)oxy]acetic acid
    • NCGC00016868-04
    • HMS3656E22
    • DTXCID402540
    • NCGC00016868-11
    • HMS501I12
    • HMS1921A08
    • Acemetacine
    • Acemetacin impurity mixture
    • BRD-K67563174-001-17-6
    • BRD-K67563174-001-16-8
    • DB-052263
    • Acemetacin
    • MDL: MFCD00151473
    • Inchi: 1S/C21H18ClNO6/c1-12-16(10-20(26)29-11-19(24)25)17-9-15(28-2)7-8-18(17)23(12)21(27)13-3-5-14(22)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25)
    • Chave InChI: FSQKKOOTNAMONP-UHFFFAOYSA-N
    • SMILES: O=C(OCC(O)=O)CC1=C(C)N(C(C2=CC=C(Cl)C=C2)=O)C3=C1C=C(OC)C=C3

Propriedades Computadas

  • Massa Exacta: 415.08200
  • Massa monoisotópica: 415.082
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 7
  • Contagem de Átomos Pesados: 29
  • Contagem de Ligações Rotativas: 8
  • Complexidade: 620
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: nothing
  • Carga de Superfície: 0
  • XLogP3: nothing
  • Superfície polar topológica: 94.8A^2

Propriedades Experimentais

  • Cor/Forma: Light yellow fine crystals were obtained from petroleum ether.
  • Densidade: 1.2387 (rough estimate)
  • Ponto de Fusão: 151.0 to 154.0 deg-C
  • Ponto de ebulição: 565.5°C at 760 mmHg
  • Ponto de Flash: 295.8±30.1 °C
  • Índice de Refracção: 1.6000 (estimate)
  • Solubilidade: In vitro: DMSO solubility ≥ 35 mg/ml (84.17 mm) * "≥" means soluble, but saturation unknown
  • PSA: 94.83000
  • LogP: 3.47050
  • Merck: 27

Acemetacin Informações de segurança

  • Símbolo: GHS06
  • Pedir:dangerous
  • Palavra de Sinal:Danger
  • Declaração de perigo: H300-H310-H330
  • Declaração de Advertência: P260-P264-P280-P284-P302 + P350-P310
  • Número de transporte de matérias perigosas:UN 2811
  • WGK Alemanha:3
  • Código da categoria de perigo: 26/27/28
  • Instrução de Segurança: S22-S25-S36/37/39-S45
  • RTECS:NL3521400
  • Identificação dos materiais perigosos: T+
  • Classe de Perigo:6.1
  • PackingGroup:II
  • Grupo de Embalagem:II
  • Condição de armazenamento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Grupo de Embalagem:II
  • Toxicidade:LD50 in male, female mice, male, female rats (mg/kg): 55.5, 18.42, 24.2, 30.1 orally; 34.1, 51.1, 38.1, 28.3 i.v. (Jacobi, Dell)
  • Nível de perigo:6.1(a)
  • Termo de segurança:6.1(a)
  • Frases de Risco:R26/27/28

Acemetacin Dados aduaneiros

  • CÓDIGO SH:2942000000
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Acemetacin Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2452-5G
Acemetacin
53164-05-9 >98.0%(GC)(T)
5g
¥505.00 2023-10-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1467-500 mg
Acemetacin
53164-05-9 99.26%
500MG
¥480.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A37080-5g
Acemetacin
53164-05-9 ≥98%
5g
¥135.0 2023-10-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A37080-1g
Acemetacin
53164-05-9 ≥98%
1g
¥59.0 2023-10-24
DC Chemicals
DC9127-1 g
Acemetacin
53164-05-9 >98%
1g
$300.0 2022-03-01
ChemScence
CS-2597-1g
Acemetacin
53164-05-9 99.97%
1g
$84.0 2022-04-27
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2452-1G
Acemetacin
53164-05-9 >98.0%(GC)(T)
1g
¥155.00 2023-10-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A129429-1g
Acemetacin
53164-05-9 ≥98%
1g
¥32.90 2023-10-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A1674-1G
Acemetacin
53164-05-9
1g
¥661.66 2023-10-18
TRC
A130700-50mg
Acemetacin
53164-05-9
50mg
$ 63.00 2023-09-09

Acemetacin Método de produção

Acemetacin Literatura Relacionada

Fornecedores recomendados
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Jincang Pharmaceutical (Shanghai) Co., LTD.
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Xinsi New Materials Co., Ltd